N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13377712
InChI: InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3
SMILES: CN(CCN)CC1=CC=CC=C1Cl
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine

CAS No.:

Cat. No.: VC13377712

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine -

Specification

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
IUPAC Name N'-[(2-chlorophenyl)methyl]-N'-methylethane-1,2-diamine
Standard InChI InChI=1S/C10H15ClN2/c1-13(7-6-12)8-9-4-2-3-5-10(9)11/h2-5H,6-8,12H2,1H3
Standard InChI Key WBXQRAWIAAAYJR-UHFFFAOYSA-N
SMILES CN(CCN)CC1=CC=CC=C1Cl
Canonical SMILES CN(CCN)CC1=CC=CC=C1Cl

Introduction

Structural and Physicochemical Properties

N1-(2-Chlorobenzyl)-N1-methylethane-1,2-diamine has the molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.69 g/mol . Its structure consists of an ethane-1,2-diamine backbone substituted at the N1 position with a methyl group and a 2-chlorobenzyl moiety (Fig. 1). Key physicochemical parameters inferred from its 3-chloro isomer include:

PropertyValueSource
Exact Mass198.092 g/mol
Topological Polar Surface Area29.26 Ų
LogP (Partition Coefficient)2.43
HS Code2921590090 (Aromatic polyamines)

The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The polar surface area indicates potential hydrogen-bonding capacity, influencing solubility and reactivity .

Synthetic Methodologies

Reductive Amination Approach

A common route to analogous diamines involves reductive amination. For example, Sivanesan et al. synthesized N1-(2-aminoethyl)-N1-methylethane-1,2-diamine derivatives by reacting amines with aldehydes followed by NaBH₄ reduction . Adapting this method:

  • Condensation: React 2-chlorobenzaldehyde with N-methylethane-1,2-diamine in ethanol under nitrogen.

  • Reduction: Treat the intermediate imine with NaBH₄ in methanol to yield the target diamine .
    This method typically achieves yields of 85–99% for related structures .

Darzens Reaction-Based Synthesis

González et al. demonstrated a one-pot synthesis of vicinal diamines from aldehydes using a Darzens reaction followed by amine coupling and reduction . Applied to N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine:

  • Epoxide Formation: React 2-chlorobenzaldehyde with chloromethylphenylsulfone and a base.

  • Ring-Opening: Treat the epoxide with methylethane-1,2-diamine.

  • Reduction: Use NaBH₄ to reduce secondary amines .
    Reported yields for similar compounds range from 44–92% .

Applications and Biological Relevance

Catalysis

Diamines serve as ligands in catalytic systems. For instance, Sivanesan et al. utilized tertiary diamines to enhance CO₂ absorption in salt-based catalysts, highlighting their role in environmental applications . The electron-withdrawing 2-chloro group in N1-(2-chlorobenzyl)-N1-methylethane-1,2-diamine could modulate ligand-metal interactions, potentially improving catalytic efficiency .

Future Directions

  • Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry techniques.

  • Biological Screening: Evaluate CaSR modulation and antimicrobial activity given the chlorobenzyl motif’s prevalence in bioactive molecules .

  • Material Science Applications: Explore use in metal-organic frameworks (MOFs) or polymer catalysts .

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